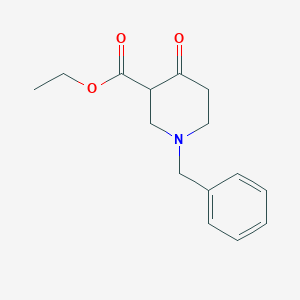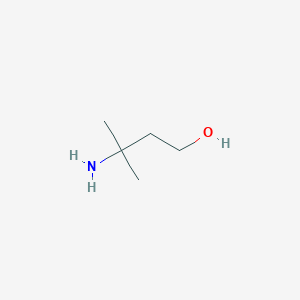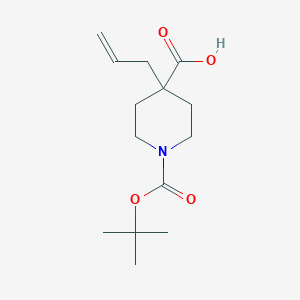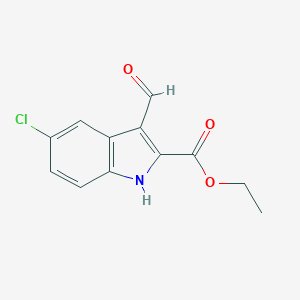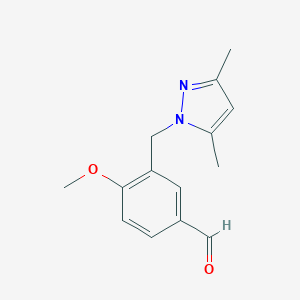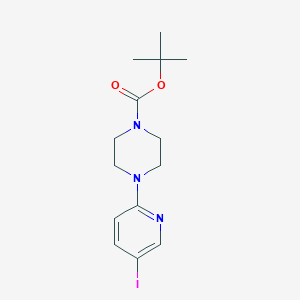
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (TBIP) is an organic compound that is used in a variety of scientific applications. It is a versatile compound with a wide range of properties that make it suitable for a variety of uses.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound, highlighting its spectroscopic characterization and single crystal X-ray diffraction data, which is crucial for understanding its molecular structure (Sanjeevarayappa et al., 2015). Similarly, Gumireddy et al. (2021) reported on a sterically congested piperazine derivative, offering insights into its novel chemistry and potential pharmacological uses (Gumireddy et al., 2021).
Biological Activities
The biological evaluation of derivatives of this compound has been explored. The in vitro antibacterial and anthelmintic activities of these compounds have been studied, revealing moderate activity in some cases (Sanjeevarayappa et al., 2015). This suggests potential applications in developing new antibacterial or anthelmintic agents.
Molecular Structure Analysis
The detailed molecular structure analysis of such compounds is fundamental in scientific research. Mamat et al. (2012) reported on the crystal and molecular structure of a tert-butyl piperazine-carboxylate derivative, providing critical data on bond lengths and angles (Mamat et al., 2012). Such studies are crucial for the development of new chemical entities with desired properties.
Anticorrosive Properties
In a unique application, Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound related to tert-butyl piperazine-1-carboxylate, highlighting its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021). This demonstrates the compound's utility beyond biological applications, extending to materials science.
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWOWJRQNENIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428212 | |
| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
497915-42-1 | |
| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

